2-Amino-5,6,7,8-tetrahydroquinazolin-7-one
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Overview
Description
2-Amino-5,6,7,8-tetrahydroquinazolin-7-one is an organic compound with the molecular formula C8H11N3O It belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one can be achieved through several methods. One common approach involves the reaction of 2-methoxycarbonylcyclohexanone with guanidine hydrochloride under basic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroquinazolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are crucial for the survival of certain pathogens . The compound’s binding to these enzymes disrupts their normal function, leading to the inhibition of essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydroquinazolin-4-one
- 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline
- 2-Amino-4-phenylthiazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-amino-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C8H9N3O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h4H,1-3H2,(H2,9,10,11) |
InChI Key |
VGNBGMGOUBNNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2CC1=O)N |
Origin of Product |
United States |
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